Product packaging for N-Isopropylbenzamide(Cat. No.:CAS No. 5440-69-7)

N-Isopropylbenzamide

Cat. No.: B184332
CAS No.: 5440-69-7
M. Wt: 163.22 g/mol
InChI Key: INOVPKZAEASFME-UHFFFAOYSA-N
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Description

Significance and Research Context of Amide Derivatives in Chemical Science

Amide derivatives are a cornerstone of organic chemistry, characterized by a nitrogen atom linked to a carbonyl group. wisdomlib.org This functional group, often referred to as a peptide bond in biological contexts, is fundamental to the structure of proteins. wikipedia.org The stability of the amide bond, attributed to electron delocalization, makes these compounds crucial building blocks in the synthesis of a vast array of organic molecules. wisdomlib.org

The significance of amide derivatives extends across numerous scientific disciplines. In medicinal chemistry, the amide functional group is a common feature in many pharmaceutical compounds, contributing to their biological activity. sphinxsai.comontosight.ai Researchers actively explore the synthesis of novel amide derivatives to develop new therapeutic agents with properties such as anti-inflammatory, antimicrobial, and anticancer activities. sphinxsai.comontosight.aiontosight.ai Furthermore, amide derivatives serve as vital intermediates in the creation of complex molecules and specialized chemicals. ontosight.aiajrcps.com The adaptability of the amide group allows for various chemical transformations, making it a valuable component in the design and synthesis of new materials. ontosight.ai

Historical Perspectives in N-Isopropylbenzamide Research

Early research on this compound primarily focused on its fundamental synthesis and characterization. A common laboratory-scale synthesis involves the reaction of benzoyl chloride with isopropylamine (B41738). nih.gov This method, while effective, is one of several pathways developed over time to produce this compound.

A significant aspect of historical research has been the investigation of its chemical behavior and reactivity. For instance, studies have explored its role as a metabolite. In the context of the herbicide bentazon, 2-amino-N-isopropylbenzamide (AIBA) has been identified as a metabolite, which can be further broken down in the soil. usda.gov This highlights the environmental and biological transformations the compound can undergo.

Furthermore, early structural studies, including X-ray crystallography, have been crucial in understanding the three-dimensional arrangement of atoms in this compound. These studies revealed a dihedral angle of 30.0 (3)° between the amide group and the phenyl ring, and the formation of one-dimensional chains through intermolecular hydrogen bonds in the crystal structure. nih.govresearchgate.netresearchgate.net

Current Research Landscape and Emerging Areas in this compound Studies

The current research landscape for this compound is dynamic and expanding into new areas. A significant focus remains on its application as a building block in organic synthesis. For example, it is used as a substrate in reactions like the iridium-catalyzed ortho-selective C-H amidation to produce more complex molecules. rsc.org Additionally, it has been utilized in the synthesis of isoindolinone scaffolds through selective C-C coupling of an unreactive tertiary sp3 C-H bond. acs.org

In the field of medicinal chemistry, derivatives of this compound are being investigated for their potential pharmacological activities. Research has explored its role as a pharmacophore in drug development, with studies indicating its potential interaction with various enzymes and receptors, suggesting its utility as a lead compound in discovering new drugs for conditions like cancer and inflammation. For instance, the oxidative metabolism of this compound can yield metabolites like p-formyl-N-isopropylbenzamide, which may have its own therapeutic implications. nih.gov

Another emerging area of interest is its presence in unexpected contexts. For example, this compound has been identified as one of the volatile compounds in chicken eggs, contributing to their characteristic odor. iranjournals.ir This finding opens up new avenues for research in food science and analytical chemistry.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its derivatives mentioned in this article.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Area
This compoundC10H13NO163.22Synthesis, Metabolism, Volatile Compound
2-amino-N-isopropylbenzamideC10H14N2O178.23Herbicide Metabolism
p-formyl-N-isopropylbenzamideC11H13NO2191.23Drug Metabolism
3-Amino-N-(isopropyl)benzamideC10H14N2O178.23Pharmaceutical and Materials Science
2-Ethyl-N-isopropylbenzamideC12H17NO191.27Organic Synthesis
Research AreaKey Findings
SynthesisCan be synthesized from benzoyl chloride and isopropylamine. nih.gov
MetabolismA metabolite of the herbicide bentazon is 2-amino-N-isopropylbenzamide. usda.gov Oxidative metabolism can produce p-formyl-N-isopropylbenzamide.
Structural AnalysisThe dihedral angle between the amide group and the phenyl ring is 30.0 (3)°. nih.govresearchgate.netresearchgate.net
ApplicationsUsed as a substrate in iridium-catalyzed C-H amidation. rsc.org Found as a volatile compound in chicken eggs. iranjournals.ir

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B184332 N-Isopropylbenzamide CAS No. 5440-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylbenzamide
Source PubChem
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InChI

InChI=1S/C10H13NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

INOVPKZAEASFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00202789
Record name Benzamide, N-isopropyl-
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Molecular Weight

163.22 g/mol
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CAS No.

5440-69-7
Record name N-Isopropylbenzamide
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Record name N-Isopropylbenzamide
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Record name N-Isopropylbenzamide
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Record name Benzamide, N-isopropyl-
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Record name N-ISOPROPYLBENZAMIDE
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Synthetic Methodologies and Chemical Transformations of N Isopropylbenzamide

Advanced Synthetic Strategies for N-Isopropylbenzamide

The formation of the amide bond in this compound can be achieved through several modern synthetic routes, starting from various benzoyl derivatives or through the transformation of other amides.

Acylation of Isopropylamine (B41738) with Benzoyl Derivatives

A primary and straightforward method for synthesizing this compound is the acylation of isopropylamine with an activated benzoic acid derivative. This approach involves the formation of a carbon-nitrogen bond where the isopropylamine acts as the nucleophile.

The reaction of benzoyl chloride with isopropylamine is a classic and efficient method for preparing this compound. This transformation, often referred to as a Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acid chloride. wikipedia.orglscollege.ac.in The reaction generates hydrochloric acid as a byproduct, which must be neutralized by a base to allow the reaction to proceed to completion. organic-chemistry.org

Commonly, the reaction is performed in a two-phase solvent system, where an aqueous base (like sodium hydroxide) neutralizes the generated acid, while the reactants and product remain in an organic solvent such as dichloromethane (B109758). wikipedia.orglscollege.ac.in Alternatively, an organic base like triethylamine (B128534) or pyridine (B92270) can be used in a single-phase organic solvent system. iitk.ac.inchemistry-reaction.com The exothermic nature of the reaction requires careful temperature control to ensure high yields and purity of the final product.

Table 1: Representative Conditions for Schotten-Baumann Synthesis of N-substituted Benzamides

Amine Acyl Chloride Base Solvent Key Features
Isopropylamine Benzoyl Chloride Sodium Hydroxide (B78521) Water/Dichloromethane Biphasic system; base neutralizes HCl byproduct. wikipedia.orglscollege.ac.in
Isopropylamine Benzoyl Chloride Triethylamine Toluene Anhydrous conditions; organic base acts as acid scavenger. google.com

This table presents generalized conditions based on the principles of the Schotten-Baumann reaction.

To circumvent the use of harsh reagents like benzoyl chloride, milder methods involving the activation of benzoic acid have been developed. One such strategy employs benzotriazole (B28993) (BtH) as a coupling agent. In this method, benzoic acid is first reacted with an activating agent (e.g., thionyl chloride or oxalyl chloride) in the presence of benzotriazole to form an N-acylbenzotriazole intermediate.

This intermediate is a stable, crystalline solid that is highly reactive towards nucleophiles. It serves as an excellent acyl transfer agent. The subsequent addition of isopropylamine to the activated N-benzoylbenzotriazole results in a clean and efficient amidation reaction, yielding this compound and regenerating the benzotriazole. This method is advantageous due to its mild reaction conditions and the high purity of the resulting amide.

Transamidation Approaches

Transamidation represents a distinct strategy for amide synthesis that involves the exchange of the amine component of an existing amide. These methods are valuable as they can proceed under neutral or metal-catalyzed conditions, offering an alternative to traditional acylation.

A notable metal-free approach for the synthesis of this compound is through the transamidation of N-acyl glutarimides. Specifically, the reaction of 1-benzoylpiperidine-2,6-dione (B15298486) (an N-acyl glutarimide) with isopropylamine provides the target compound. This method relies on the inherent reactivity of the N-acyl glutarimide, where the amide bond is weakened due to geometric constraints (amide bond twist), making it susceptible to nucleophilic attack.

In a reported procedure, the reaction is carried out using isopropylamine and triethylamine in dichloromethane at room temperature. After 15 hours, this compound was isolated in a 63% yield. This process is highly chemoselective and tolerates a wide array of functional groups that might be incompatible with metal-catalyzed methods.

Table 2: Synthesis of this compound via Transamidation

Starting Material Amine Base Solvent Time (h) Temperature Yield (%)

Data sourced from a study on the transamidation of N-acyl-glutarimides.

While not a direct synthesis of this compound, a significant chemical transformation involving the benzamide (B126) structure is the palladium-catalyzed ortho-acylation. This reaction modifies an existing benzamide at the ortho-position of the benzene (B151609) ring. The methodology has been developed for tertiary benzamides, such as N,N-dialkylbenzamides, where the amide group acts as a directing group for C-H activation.

In this process, a tertiary benzamide reacts with an arylglyoxylic acid in the presence of a palladium catalyst (e.g., Pd(TFA)₂) and an oxidant. The reaction proceeds through a palladium-catalyzed ortho C-H bond palladation, rather than insertion into the N–C(O) amide bond. This directed C-H activation is followed by a decarboxylative coupling with the arylglyoxylic acid, which serves as the acyl source. This transformation results in the formation of ortho-acylated tertiary benzamides in good to excellent yields. Mechanistic studies suggest the reaction may proceed through a Pd(II)/Pd(III) catalytic cycle. It is important to note that this specific transformation is described for tertiary benzamides and is a method for functionalizing the aromatic ring, not for the primary synthesis of a secondary amide like this compound.

Copper-Catalyzed Arylation Routes for Substituted Analogues

The construction of N-aryl substituted benzamides, including analogues of this compound, is frequently accomplished through copper-catalyzed cross-coupling reactions, historically known as the Ullmann condensation or Goldberg reaction. wikipedia.orgnih.govnih.gov These methods involve the formation of a carbon-nitrogen bond between an amide and an aryl halide. nih.gov Traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper. wikipedia.orgnie.edu.sg

Modern advancements have introduced milder and more efficient catalytic systems. The use of soluble copper catalysts, often supported by specific ligands, has significantly improved the scope and utility of this transformation. wikipedia.orgnih.gov Ligands play a crucial role in enhancing catalyst activity; for instance, derivatives of the natural amino acid L-proline, such as (S)-N-methylpyrrolidine-2-carboxylate, have been shown to be effective in promoting the copper-catalyzed N-arylation of amides with aryl iodides under milder conditions. nih.gov Chelating diamine ligands are also important for controlling the concentration of the active copper(I) catalytic species. nih.gov These reactions typically employ a copper(I) salt (e.g., CuI) as the catalyst, a ligand, and a base in a suitable solvent. nih.gov

Table 1: Examples of Ligands in Copper-Catalyzed N-Arylation
Ligand TypeCommon ExamplesTypical Reaction ConditionsReference
Amino Acid DerivativesL-proline, (S)-N-methylpyrrolidine-2-carboxylateCuI catalyst, K2CO3 or K3PO4 base, DMSO solvent, 90-110 °C nih.govresearchgate.net
DiaminesN,N'-Dimethylethylenediamine (DMEDA)CuI catalyst, K2CO3 base, Dioxane or Toluene solvent, 110 °C nih.gov
AcylhydrazinesAcylhydrazine- or acylhydrazone-type ligandsCuI catalyst, Cs2CO3 base, DMF solvent nih.gov

Specific Synthetic Routes for Complex this compound Derivatives

The this compound core is a structural feature in several complex, biologically relevant molecules. The synthesis of these derivatives involves multi-step sequences where the formation of the benzamide moiety is a key step.

2-((4-Chloropyrimidin-5-yl)oxy)-N-ethyl-5-fluoro-N-isopropylbenzamide: This compound, identified by CAS number 2169923-04-8, features a substituted benzamide core linked to a chloropyrimidine via an ether bond. synblock.comachemblock.com The synthesis would logically involve the formation of the amide bond between a corresponding benzoic acid derivative (2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoic acid) and N-ethylisopropylamine. Alternatively, the synthesis could proceed by first constructing the N-ethyl-5-fluoro-N-isopropyl-2-hydroxybenzamide intermediate, followed by a nucleophilic aromatic substitution reaction with 4,5-dichloropyrimidine (B1313364) or a related pyrimidine (B1678525) derivative to form the ether linkage.

(R)-N-ethyl-5-fluoro-N-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl)oxy)benzamide: This complex molecule, also known as Bleximenib, is a menin-MLL inhibitor. wipo.int Its synthesis is a multi-step process. A plausible synthetic strategy involves the preparation of a key intermediate, (R)-N-ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide. This intermediate is then coupled with a halogenated triazine derivative, specifically 6-chloro-5-(2-((S)-6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazine, via a nucleophilic aromatic substitution reaction to form the final ether bond and complete the molecule. nih.gov

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the underlying mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.

Nucleophilic Acyl Substitution Mechanisms

The formation of the amide bond in this compound from a benzoic acid derivative (like benzoyl chloride) and isopropylamine is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org This mechanism is a two-step process:

Nucleophilic Addition: The nucleophilic amine (isopropylamine) attacks the electrophilic carbonyl carbon of the acyl compound (e.g., benzoyl chloride). masterorganicchemistry.comkhanacademy.org This breaks the carbon-oxygen π-bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom. libretexts.orgopenstax.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, a leaving group (e.g., a chloride ion) is expelled. masterorganicchemistry.comlibretexts.org A final deprotonation step on the nitrogen atom yields the stable amide product. libretexts.org

Radical Reaction Pathways (e.g., Hofmann-Loeffler-Freytag Reaction, Single Electron Transfer)

The Hofmann-Löffler-Freytag (HLF) reaction is a powerful radical-based method for the functionalization of remote, unactivated C-H bonds, which can be applied to derivatives of this compound to form cyclic structures like pyrrolidines. researchgate.netwikipedia.orgnih.govambeed.com The generally accepted mechanism proceeds through several key steps under acidic conditions with thermal or photochemical initiation: wikipedia.orgalfa-chemistry.com

N-Radical Formation: An N-haloamine precursor, formed from the parent amine, undergoes homolytic cleavage of the nitrogen-halogen bond to generate a nitrogen-centered radical cation. wikipedia.orgalfa-chemistry.com

Intramolecular Hydrogen Atom Transfer (HAT): The nitrogen radical abstracts a hydrogen atom from a specific carbon, typically at the δ-position, via a six-membered ring transition state. This 1,5-HAT is kinetically and thermodynamically favored and results in the formation of a more stable carbon-centered radical. researchgate.netnih.govalfa-chemistry.com

Radical Propagation and Cyclization: The carbon radical reacts with a halogen source to form a δ-haloamine. Subsequent intramolecular nucleophilic substitution, typically after neutralization with a base, leads to the formation of the final cyclized product, such as a pyrrolidine (B122466) ring. wikipedia.orgalfa-chemistry.com

Single Electron Transfer (SET) processes can also be involved in initiating radical reactions, although the HLF reaction is primarily described by the HAT mechanism.

Catalytic Mechanisms (e.g., Cp*Co(III)-Catalyzed C-H Amidation)

High-valent pentamethylcyclopentadienyl cobalt(III) (Cp*Co(III)) complexes have emerged as effective catalysts for C-H functionalization reactions, including the amidation of C(sp²)–H bonds in benzamide derivatives. researchgate.netresearchgate.netnih.govchemistryviews.orgrsc.org The amide group acts as a directing group, guiding the catalyst to a specific C-H bond, typically at the ortho position.

The catalytic cycle is understood to involve the following key features:

The reaction is initiated by the coordination of the benzamide's directing group to the Cp*Co(III) center. chemistryviews.org

This is followed by a concerted metalation-deprotonation (CMD) step, which is often the rate-limiting step, to form a cobaltacycle intermediate. researchgate.net

The cobaltacycle then reacts with an amidation agent (e.g., an organic azide). Investigations into the plausible intermediates suggest the formation of a "Co(III)-nitrenoid radical" species. researchgate.net

Subsequent reductive elimination or a related pathway releases the aminated product and regenerates the active cobalt catalyst, allowing the cycle to continue. researchgate.net

The electronic properties of the ligands on the cobalt center can significantly influence the efficiency and outcome of the reaction. researchgate.net

Table 2: Comparison of Reaction Mechanisms
MechanismKey IntermediateTypical TransformationReference
Nucleophilic Acyl SubstitutionTetrahedral alkoxideAmide bond formation masterorganicchemistry.comlibretexts.orgopenstax.org
Hofmann-Löffler-FreytagNitrogen-centered radical, Carbon-centered radicalRemote C-H amination (cyclization) researchgate.netwikipedia.orgnih.gov
Cp*Co(III)-Catalyzed C-H AmidationCobaltacycle, Co(III)-nitrenoid radicalDirected ortho-C-H amination researchgate.netchemistryviews.org

Chemical Reactivity and Derivatization of this compound

This compound possesses several reactive sites that allow for a variety of chemical transformations and derivatizations. The primary sites for reaction are the aromatic ring, the amide N-H bond, and the C-H bonds of the isopropyl group.

Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The N-isopropylamido group is an ortho-, para-directing group, although its activating/deactivating strength can be influenced by reaction conditions. More advanced methods, such as the Cp*Co(III)-catalyzed C-H functionalization discussed previously, allow for highly selective ortho-amidation. researchgate.netrsc.org

N-H Reactivity: The proton on the amide nitrogen can be removed by a strong base, forming an amidate anion. This anion is a potent nucleophile and is the key species in copper-catalyzed N-arylation reactions (Goldberg reaction) to form N-aryl-N-isopropylbenzamides. nih.gov

Remote C-H Functionalization: As detailed in the Hofmann-Löffler-Freytag reaction, the C-H bonds on the isopropyl group, while typically unreactive, can be functionalized through radical pathways involving intramolecular hydrogen atom transfer. researchgate.netnih.gov This allows for the synthesis of complex heterocyclic structures from the relatively simple this compound backbone.

Amide as a Directing Group: The amide functionality is a powerful directing group in modern synthetic chemistry. It can direct metal catalysts to specific C-H bonds, most commonly the ortho-C-H bonds of the benzene ring, enabling a wide range of transformations beyond amidation, such as alkylation and annulation. nih.govchemistryviews.org

Oxidation Reactions

Reduction Reactions

The amide moiety of this compound can undergo reduction to yield the corresponding amine. This transformation is a standard method for the synthesis of N-substituted benzylamines.

A common synthetic route involves the reduction of this compound to produce N-Isopropylbenzylamine. chemicalbook.com This reaction typically employs strong reducing agents capable of reducing the carbonyl group of the amide.

Table 1: Reduction of this compound

Reactant Product Reaction Type

Nucleophilic Substitution Reactions of the Amide Group

The amide bond is characterized by resonance stabilization, which renders amides relatively poor electrophiles for nucleophilic acyl substitution. researchgate.netresearchgate.net Consequently, these reactions often require activation of the amide or the use of highly reactive nucleophiles. researchgate.net

Amides can undergo N-alkylation to form N,N-disubstituted amides. mdpi.com This typically requires converting the amide into its conjugate base, as amides are very weak bases. mdpi.com For instance, cobalt-nanocatalysts have been used for the efficient N-alkylation of benzamides with alcohols. nih.gov The process involves the dehydrogenation of the alcohol to an aldehyde, condensation with the amide, and subsequent hydrogenation of the resulting C=N bond. nih.gov

Direct conversion of amides to ketones via nucleophilic acyl substitution can be achieved using organolithium reagents. researchgate.net This approach has been shown to be efficient for a broad scope of aliphatic and aromatic amides. researchgate.net

Hydrolysis of Amide Bonds

The hydrolysis of the amide bond in this compound is a fundamental reaction that cleaves the molecule into a carboxylic acid (benzoic acid) and an amine (isopropylamine). This process can be catalyzed by either acid or base, typically requiring heat. youtube.comyoutube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the amide. youtube.com This forms a tetrahedral intermediate which then collapses, expelling the amide anion. A subsequent proton transfer results in the formation of a carboxylate salt and the corresponding amine. youtube.comyoutube.com

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com A series of proton transfers follows, ultimately leading to the departure of the amine as an ammonium (B1175870) salt and the formation of the carboxylic acid. youtube.com

Tertiary amides are generally more resistant to cleavage than primary and secondary amides, often requiring stronger reaction conditions. arkat-usa.org

Functionalization of the Benzene Ring (e.g., Halogenation, Alkylation, Acylation)

The aromatic ring of this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of different functional groups.

Halogenation: The introduction of halogen atoms onto the benzene ring of N-aryl amides is a significant transformation. nih.gov While traditional electrophilic aromatic halogenation can lead to mixtures of ortho and para isomers, regioselective methods have been developed. nih.gov For example, ortho-halogenation of N-aryl amides can be achieved through a carbonyl-directed borylation followed by halodeboronation. nih.gov N-haloamide reagents, such as N-chloroamides and N-bromoamides, have also been utilized for the halogenation of various substrates. rsc.org

Alkylation and Acylation: The Friedel-Crafts reaction and related processes can be employed to introduce alkyl and acyl groups onto the benzene ring. For instance, the synthesis of N-Isopropyl-4-nitrobenzamide demonstrates functionalization at the para position of the ring. rsc.org The reaction conditions for such transformations must be chosen carefully to avoid side reactions involving the amide group.

Table 2: Examples of Benzene Ring Functionalization

Starting Material Reagents/Conditions Product Functionalization Type
This compound Nitrating agent N-Isopropyl-4-nitrobenzamide rsc.org Nitration

Molecular Structure, Conformation, and Supramolecular Interactions of N Isopropylbenzamide

X-ray Crystallographic Analysis of N-Isopropylbenzamide and its Analogues

Crystallographic studies provide a foundational understanding of the solid-state structure of this compound. The compound crystallizes in the monoclinic P2₁ space group. Key crystallographic data are summarized below:

Crystal Data
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.21 g/mol
Crystal System Monoclinic
Space Group P2₁
a 5.0093 (7) Å
b 10.1250 (13) Å
c 9.6714 (14) Å
β 104.133 (7)°
Volume 475.68 (11) ų
Z 2
Temperature 150 (1) K

Table sourced from single-crystal X-ray diffraction data. nih.govresearchgate.net

Hydrogen Bonding Network Analysis (N-H…O Interactions)

In the crystal structure of this compound, intermolecular hydrogen bonds of the N-H…O type are the primary forces governing the supramolecular assembly. nih.govresearchgate.netnih.gov The hydrogen atom of the amide group (N-H) acts as a hydrogen bond donor, while the oxygen atom of the carbonyl group (C=O) of an adjacent molecule serves as the acceptor. nih.gov The N–H⋯O hydrogen bonds have a measured distance of approximately 2.02 to 2.10 Å. researchgate.net These interactions are fundamental to the stability of the crystal lattice.

One-Dimensional Chain Formation in Crystal Structures

The directional nature of the N-H…O hydrogen bonds leads to the formation of one-dimensional chains of this compound molecules within the crystal. nih.govresearchgate.netnih.gov These chains propagate along the a-axis of the unit cell. nih.govresearchgate.net This linear assembly is a direct consequence of the hydrogen bonding network, where each molecule is linked to two others, creating an extended, ordered structure. This chain formation significantly impacts the physicochemical properties of the compound, such as its thermal stability.

Anisotropic Effects and Refinement in Crystallographic Data

The refinement of crystallographic data for this compound involves accounting for anisotropic effects, where the thermal vibration of atoms is not uniform in all directions. The refinement process utilizes a full-matrix least-squares on F² method. Hydrogen atoms bonded to carbon are typically placed in calculated positions and refined using a riding model, while the position of the amide hydrogen atom is often refined independently. nih.govresearchgate.net In the absence of significant anomalous dispersion, Friedel pairs in the diffraction data are merged. nih.gov This meticulous refinement process is crucial for obtaining an accurate and detailed three-dimensional model of the molecule and its crystalline arrangement.

Solution-State Conformational Studies

In solution, the conformational dynamics of this compound can be investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. While X-ray crystallography provides a static picture of the molecule in the solid state, NMR allows for the study of its behavior in a liquid medium. For instance, ¹H NMR studies in deuterated chloroform (B151607) (CDCl₃) show characteristic signals for the isopropyl and aromatic protons, and ¹³C NMR confirms the presence of the carbonyl group. researchgate.net The study of related peptides indicates that pressure-dependent NMR can reveal information about conformational states in solution, which could be applicable to this compound to understand its flexibility and the equilibrium between different conformers. researchgate.net

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

The principles of supramolecular chemistry, which involve non-covalent interactions, are central to understanding the behavior of this compound. thno.orgrsc.org The formation of one-dimensional chains through hydrogen bonding is a prime example of supramolecular assembly. nih.govresearchgate.net

Formation of Higher-Order Supramolecular Architectures

The most prominent feature of the supramolecular assembly in crystalline this compound is the formation of one-dimensional chains. researchgate.netajol.info These chains are constructed through repetitive, strong intermolecular N-H···O hydrogen bonds, where the amide proton (N-H) of one molecule donates to the carbonyl oxygen (O=C) of a neighboring molecule. researchgate.netscirp.org This head-to-tail arrangement links the molecules into infinite chains that propagate along the crystallographic a-axis. researchgate.netajol.info

Table 2: Geometric Parameters of the Primary N-H···O Hydrogen Bond

D–H···AD–H (Å)H···A (Å)D···A (Å)∠DHA (°)Symmetry Operation
N1–H1N···O1 0.83(5)2.10(5)2.890(5)160(5)x-1, y, z
Data sourced from crystallographic study. researchgate.net

Computational Chemistry and in Silico Approaches in N Isopropylbenzamide Research

Molecular Docking Studies of N-Isopropylbenzamide and its Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how this compound and its derivatives interact with protein targets.

Molecular docking studies have been instrumental in elucidating the specific interactions between this compound derivatives and their protein targets. For instance, in the context of ROCK1 inhibitors, docking analyses have revealed critical hydrogen bond interactions and hydrophobic contacts within the kinase binding pocket. researchgate.netpeerj.com The this compound moiety often plays a crucial role in anchoring the ligand within the active site. peerj.com

Studies on other benzamide (B126) derivatives have shown that the amide group's hydrogen bond donors are vital for target recognition. The specific interactions, such as hydrogen bonds with key amino acid residues like glutamic acid, arginine, and histidine, as well as hydrophobic interactions with residues like lysine, alanine, and leucine, are crucial for the stability of the ligand-protein complex. mdpi.com Visualization tools like LigPlot+ are often used to generate 2D diagrams of these intricate interactions, providing a clear picture of the binding mode. researchgate.net

The analysis of these interactions helps in understanding the mechanism of action at a molecular level. For example, in the case of 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide, the bromine atom can form covalent bonds with nucleophilic sites in proteins, leading to functional modifications.

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein, which is often correlated with its inhibitory activity (e.g., IC₅₀ values). mdpi.com Computational tools like AutoDock Vina are used to calculate these binding energies. The predicted binding affinities help in ranking and prioritizing derivatives for synthesis and further biological evaluation.

For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, the total MMPBSA binding free energies were calculated to range from -76.09 kJ/mol to -130.61 kJ/mol for different compounds, indicating varying levels of binding strength. peerj.com These predictions, combined with interaction energy calculations, provide a quantitative measure of the ligand's potential efficacy. peerj.com The development of advanced deep learning frameworks like TrustAffinity aims to provide even more accurate and scalable predictions of protein-ligand binding affinity. biorxiv.org

Molecular Dynamics Simulations (MD)

Molecular dynamics simulations offer a more dynamic view of the ligand-protein complex, providing insights into its behavior over time.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are important for activity.

For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. peerj.com These studies generated models with good statistical validity (CoMFA: q² = 0.774, r² = 0.965; CoMSIA: q² = 0.676, r² = 0.949), indicating their predictive power. peerj.com The contour maps generated from these models highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties can be modified to enhance the inhibitory activity. peerj.com

In another study on dihydropyrimidinone derivatives, a statistically valid 2D-QSAR model was developed with an R² of 0.958 and a Q² of 0.903, demonstrating its predictive capability. researchgate.net Similarly, for ALK inhibitors, 3D-QSAR studies indicated that the isopropyl phenyl ring groups contributed to hydrophobic features that were important for activity. eurekaselect.com These QSAR models serve as a powerful guide for the rational design of more potent this compound derivatives.

3D-QSAR Methodologies (CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the correlation between the molecular properties of a series of compounds and their biological activities.

In the context of this compound derivatives, these methods have been employed to build predictive models for various therapeutic targets. For instance, in the development of inhibitors for Rho-associated kinase-1 (ROCK1), a significant target in cardiovascular diseases, CoMFA and CoMSIA models were generated for a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, using this compound as a common substructure for alignment. peerj.compeerj.com The resulting models demonstrated strong predictive capabilities, with a CoMFA model yielding a q² of 0.774 and an r² of 0.965, and a CoMSIA model showing a q² of 0.676 and an r² of 0.949. peerj.comresearchgate.net These statistical values indicate robust and reliable models.

The CoMFA and CoMSIA models are built by calculating steric and electrostatic fields (CoMFA) and additionally hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) around the aligned molecules. peerj.com The contour maps generated from these analyses provide a visual representation of where modifications to the molecular structure would likely enhance or diminish biological activity. For the ROCK1 inhibitors, the CoMFA model indicated that steric and electrostatic fields contributed 63% and 37% respectively, while the CoMSIA model showed contributions of 57.2% for steric and 42.8% for electrostatic fields. peerj.com

Similarly, 3D-QSAR studies have been instrumental in the design of benzamide-type antibacterial inhibitors targeting the FtsZ protein. nih.gov These studies provide a rational framework for synthesizing new molecules by identifying key chemical modifications related to steric, electrostatic, hydrophobic, and hydrogen-bonding properties that are crucial for bioactivity. nih.gov

Structure-Activity Relationship (SAR) Derivation

The insights gained from 3D-QSAR and other computational methods directly contribute to the derivation of structure-activity relationships (SAR). SAR studies aim to identify the key molecular features and substituents that govern the biological activity of a compound series.

For N-substituted benzamide derivatives, SAR studies have revealed critical structural requirements for various activities. In the development of antitumor agents based on the structure of Entinostat (MS-275), preliminary SAR indicated that a 2-substituent on the phenyl ring of the R group and the presence of heteroatoms in the amide that can chelate with a zinc ion are crucial for antiproliferative activity. nih.govbenthamdirect.com Conversely, the introduction of a chlorine atom or a nitro group on the same benzene (B151609) ring was found to significantly decrease this activity. nih.govbenthamdirect.com

In the context of urease inhibitors, SAR studies of N'-benzylidene-4-tert-butylbenzohydrazide derivatives showed that electron-donating groups on the phenyl ring enhance inhibitory activity. mdpi.com The presence of hydroxyl groups was also identified as a key feature for activity in a group of these analogs. mdpi.com

For anaplastic lymphoma kinase (ALK) inhibitors, 2D-QSAR fingerprint studies pointed to the importance of a 2-hydroxy-5-isopropyl benzamide functional group for higher potency. eurekaselect.com

Design of Novel Analogues Based on QSAR Insights

The predictive power of QSAR models is harnessed to design novel analogues with potentially improved activity. The contour maps from CoMFA and CoMSIA analyses serve as a guide for these designs. peerj.com

For example, based on the CoMFA and CoMSIA contour maps for ROCK1 inhibitors, forty new compounds were designed. peerj.com The models predicted that seven of these newly designed compounds would exhibit higher inhibitory activity (pIC50). peerj.com The contour maps indicated that bulky steric groups in certain regions (green contours) and positively charged electron-donating groups in others (blue contours) would be favorable for increasing activity. peerj.com

Similarly, for antibacterial inhibitors of the FtsZ protein, 3D-QSAR studies have provided a rational guide for designing and synthesizing new antibacterial agents by outlining specific chemical changes in the pharmacophore. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a fundamental tool in chemistry and materials science for understanding reaction mechanisms and elucidating the electronic properties of molecules from first principles. ukm.myscispace.com DFT calculations are based on the electron density of a system, which simplifies the complex many-body problem and makes it computationally more tractable than traditional wavefunction-based methods. scispace.comsolubilityofthings.com

The core of DFT lies in the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are a unique functional of its electron density. wikipedia.orgukm.my The practical application of DFT often involves solving the Kohn-Sham equations, which model a system of non-interacting electrons that yield the same density as the real, interacting system. wikipedia.orgsolubilityofthings.com

In the context of this compound and its derivatives, DFT can be used to:

Predict molecular geometries and vibrational frequencies.

Calculate electronic properties such as ionization potentials and electron affinities.

Investigate the mechanisms of chemical reactions, including transition states and reaction pathways. ukm.my

Elucidate concepts like electronegativity and chemical hardness, which are central to understanding chemical reactivity. scispace.comrsc.org

For instance, DFT calculations are crucial in designing more efficient catalysts and understanding the properties of energy materials. ukm.my

Computational Design of this compound Analogues for Specific Applications

The computational design of this compound analogues for specific applications integrates insights from various in silico techniques, including 3D-QSAR, SAR, and molecular docking. This rational design process aims to optimize the therapeutic properties of lead compounds.

The design of novel ALK inhibitors provides a clear example of this integrated approach. Molecular docking studies identified key interactions with amino acid residues in the ALK hinge region, while 3D-QSAR highlighted the importance of hydrogen bond donor features and specific hydrophobic groups. eurekaselect.com 2D-QSAR further emphasized the role of the 2-hydroxy-5-isopropyl benzamide functional group. eurekaselect.com The convergence of these findings allows for the targeted design of new molecules with a higher probability of being potent ALK inhibitors. eurekaselect.com

Similarly, for ROCK1 inhibitors, the combination of docking, molecular dynamics, and 3D-QSAR studies provides a comprehensive understanding for modifying existing molecules to enhance their inhibitory potential. peerj.comresearchgate.net The design of new compounds based on these computational insights is a key strategy in modern drug discovery. peerj.com The herbicide bentazone (B1668011) is known to have environmental transformation products, one of which is 2-amino-N-isopropylbenzamide. nih.gov

Biological Activities and Medicinal Chemistry Applications of N Isopropylbenzamide

N-Isopropylbenzamide as a Pharmacophore in Drug Discovery

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound structure has been identified as a key pharmacophore in the design of inhibitors for enzymes such as Rho-associated kinase-1 (ROCK1). In computational drug design, the this compound substructure is used as a common template for aligning molecules to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models. peerj.comnih.gov This approach helps in understanding the structural requirements for biological activity and in designing novel, more potent inhibitors. The isopropylamine (B41738) moiety itself is a common feature in many pharmaceutical compounds. researchgate.net

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For this compound derivatives, SAR studies have provided detailed insights into how chemical modifications influence biological activity. A notable example is the investigation of a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors, which can be considered analogues of this compound. nih.gov

In a study of 42 such derivatives, a wide range of inhibitory activity against ROCK1 was observed, with IC50 values spanning from 0.003 µM to 16 µM. nih.gov This extensive dataset allowed for the development of robust 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net These models generated contour maps that highlighted regions where steric bulk, electrostatic charge, and other physicochemical properties could be modified to enhance inhibitory potency. nih.gov

The SAR findings from these studies can be summarized as follows:

Substitutions on the benzamide (B126) ring: The nature and position of substituents on the phenyl ring of the benzamide core significantly impact activity.

Modifications of the N-alkyl group: Alterations to the isopropyl group can influence binding affinity and selectivity.

Introduction of additional functional groups: The addition of groups capable of forming specific interactions, such as hydrogen bonds, with the target's active site is a key strategy for improving potency.

The table below presents a selection of N-ethyl-4-(pyridin-4-yl)benzamide derivatives and their corresponding ROCK1 inhibitory activities, illustrating the structure-activity relationships.

Compound IDStructure (Core: 4-(pyridin-4-yl)benzamide)IC50 (µM)pIC50
C08N-((2,3-Dihydrobenzo[b] peerj.comnih.govdioxin-5-yl)methyl)0.0167.80
C11N-((6-chloropyridin-3-yl)methyl)0.0048.40
C13N-((6-fluoropyridin-3-yl)methyl)0.0038.52
C19N-(pyridin-3-ylmethyl)0.0127.92
C22N-(2-fluorobenzyl)0.0217.68
C25N-benzyl0.0827.09
C34N-((6-(trifluoromethyl)pyridin-3-yl)methyl)0.0038.52
C37N-((5-chloropyridin-2-yl)methyl)0.0068.22

Data sourced from Hobson et al. (2018) as cited in Ghosh et al. (2021). nih.gov

The insights gained from SAR and computational studies have guided the rational design of novel this compound analogues with improved biological activity. nih.gov Based on the contour maps from 3D-QSAR models, specific modifications can be proposed to optimize interactions with the target enzyme. For instance, in the development of ROCK1 inhibitors, researchers designed forty new compounds based on the SAR of the N-ethyl-4-(pyridin-4-yl)benzamide series. nih.gov Seven of these newly designed compounds exhibited higher predicted inhibitory activity, demonstrating the efficacy of this design strategy. nih.gov

The synthesis of the parent compound, this compound, can be achieved through a standard procedure involving the reaction of benzoyl chloride with isopropylamine. researchgate.net The synthesis of more complex analogues involves multi-step reaction sequences to introduce the desired functional groups and substituents on the core scaffold. These synthetic efforts are crucial for generating the compounds needed for biological evaluation and for validating the hypotheses derived from molecular modeling studies.

Interaction with Molecular Targets

The therapeutic potential of this compound derivatives stems from their ability to interact with and modulate the activity of specific molecular targets, primarily enzymes.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a therapeutic target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.govnih.gov While direct studies on this compound as a urease inhibitor are limited, research on structurally related compounds suggests the potential of the benzamide scaffold for this purpose.

For example, N-acylphosphoric triamides, such as N-benzoylphosphotriamide, have been identified as potent and specific inhibitors of urease, with I50 values in the nanomolar range (2-21 nM). nih.gov Additionally, a series of halo-substituted mixed ester/amide derivatives have been synthesized and evaluated as jack bean urease inhibitors. semanticscholar.orgnih.gov One of these compounds, 2-((4-isopropylphenyl)amino)-2-oxoethyl 3-chlorobenzoate, which contains an isopropyl-substituted amide moiety, demonstrated significant urease inhibitory activity. semanticscholar.org

The table below shows the urease inhibitory activity of selected related amide derivatives.

CompoundTarget EnzymeIC50 (µM)
2-((4-isopropylphenyl)amino)-2-oxoethyl 3-chlorobenzoateJack Bean Urease18.10 ± 0.90
2-((4-isopropylphenyl)amino)-2-oxoethyl 4-chlorobenzoateJack Bean Urease20.30 ± 0.50
Thiourea (Standard)Jack Bean Urease22.30 ± 1.10

Data sourced from Jamila et al. (2020). semanticscholar.org

These findings suggest that the amide scaffold, particularly when appropriately substituted, can serve as a basis for designing effective urease inhibitors. ebi.ac.uk

Rho-associated kinase (ROCK) is a serine/threonine kinase that plays a critical role in various cellular functions, and its hyperactivity is implicated in cardiovascular diseases, neurological disorders, and cancer. nih.govnih.gov The benzamide scaffold, and specifically this compound derivatives, has been extensively explored for the development of potent ROCK1 inhibitors. nih.govnih.gov

As previously mentioned, a comprehensive study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds provided detailed information on their ROCK1 inhibitory activity. nih.gov Molecular docking and molecular dynamics simulations revealed that these inhibitors bind to the ATP-binding pocket of ROCK1. nih.gov Key interactions often involve hydrogen bonds between the inhibitor and the hinge region of the kinase domain. The SAR studies identified specific substitutions that optimize these interactions, leading to high-potency inhibitors with IC50 values in the low nanomolar range. nih.gov

The table below details the ROCK1 inhibitory activity for a range of N-ethyl-4-(pyridin-4-yl)benzamide derivatives.

Compound IDSubstituent on Benzamide NitrogenIC50 (µM)pIC50
C01N-(cyclohexylmethyl)0.236.64
C03N-((1-methyl-1H-pyrazol-4-yl)methyl)0.0197.72
C08N-((2,3-Dihydrobenzo[b] peerj.comnih.govdioxin-5-yl)methyl)0.0167.80
C13N-((6-fluoropyridin-3-yl)methyl)0.0038.52
C19N-(pyridin-3-ylmethyl)0.0127.92
C29N-(2-(pyridin-4-yl)ethyl)0.0247.62
C34N-((6-(trifluoromethyl)pyridin-3-yl)methyl)0.0038.52
C42N-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)0.0048.40

Data sourced from Hobson et al. (2018) as cited in Ghosh et al. (2021). nih.gov

These results underscore the value of the this compound pharmacophore in the design and development of potent and selective ROCK1 inhibitors. peerj.comnih.gov

Enzyme Inhibition Studies

Investigational Therapeutic Potential

The this compound scaffold and its derivatives have been the subject of significant anticancer research. The inhibition of HSP90 by fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides has demonstrated notable antiproliferative activity in colorectal cancer (HCT116) and various NSCLC cell lines, including those with acquired drug resistance (H1975 EGFR L858R/T790M double mutation). nih.gov The lead compound, 12c, induced a significant accumulation of cells in the sub-G1 phase of the cell cycle and triggered apoptosis, as evidenced by the activation of caspases-3, -8, and -9, and the cleavage of PARP. nih.gov

Similarly, N-benzylbenzamide derivatives designed as tubulin polymerization inhibitors have shown potent anticancer effects. Compound 20b was effective against a range of cancer cell lines with IC₅₀ values between 12 and 27 nM. researchgate.net Another study on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid found that increasing the length and branching of the N-alkyl chain enhanced anticancer activity against colon carcinoma HCT-116 cells. The most potent compound, 3,4,5-trihydroxy-N-hexyl-benzamide, exhibited an IC₅₀ value of 0.07 µM. orientjchem.org

Table 2: Anticancer Activity of Benzamide Derivatives in Various Cell Lines

The benzamide structure is also explored for its anti-inflammatory potential. A study on a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides revealed significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice. nih.gov Several compounds in this series exhibited greater anti-inflammatory effects than the reference drug, indomethacin. nih.gov

The mechanism of action for these compounds was linked to the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov The most active compounds, 1e and 1h, which showed anti-inflammatory activity of 61.45% and 51.76% respectively, also demonstrated significantly lower ulcerogenic potential compared to indomethacin. nih.gov This suggests that the N-phenylcarbamothioylbenzamide scaffold may offer a promising avenue for developing new anti-inflammatory agents with improved gastrointestinal safety profiles. nih.gov

Antimicrobial Properties

The benzamide scaffold is a core structure in many compounds investigated for a wide range of pharmacological activities, including antimicrobial effects. While direct studies on the antimicrobial properties of this compound are not extensively detailed in the available research, the broader class of N-substituted benzamides has demonstrated notable antibacterial and antifungal activity. nanobioletters.com This suggests a potential for this compound to exhibit similar characteristics.

Research into various benzamide derivatives has identified compounds with significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nanobioletters.comnih.govresearchgate.netnih.gov For instance, a study on new N-substituted p-fluorobenzencarboxyamides revealed that replacing a sulfonamide group with a carboxyamide group conferred good activity against several strains of yeasts and hyphomycetes, including Candida, Tricophyton, and Aspergillus. nih.gov Another study synthesized a series of 12 benzamide compounds and tested their antibacterial profiles. nanobioletters.com The findings from these studies on related benzamide structures indicate that the N-substituent and other modifications to the benzamide core can significantly influence the antimicrobial spectrum and potency.

Compound ClassTested AgainstNotable ActivityReference
N-Substituted p-fluorobenzencarboxyamidesYeasts (Candida), Hyphomycetes (Tricophyton, Aspergillus)Good activity against tested fungal strains. nih.gov
Various Benzamide DerivativesB. subtilis, E. coliCompound 5a showed excellent activity against both strains; compounds 6b and 6c showed better activity against E. coli and B. subtilis. nanobioletters.com
N-(benzyl carbamothioyl)-2-hydroxy substituted benzamidesM. chlorophenolicum, B. subtilisHigh activity observed in selected compounds against specific bacterial strains. nih.govresearchgate.net

This table presents findings on benzamide derivatives related to this compound, illustrating the antimicrobial potential of this chemical class.

The mechanism of action for the antimicrobial effects of benzamides can vary, but it is often related to their ability to interfere with essential cellular processes in microorganisms. The structural characteristics, such as the nature of the alkyl or aryl group attached to the amide nitrogen, are critical in determining the extent of this activity. nanobioletters.com

Herbicidal Development

The benzamide chemical structure is a key component in the development of various agrochemicals, particularly herbicides. epo.orggoogle.comnih.gov Although specific data on this compound as a commercial herbicide is limited, the general class of benzamide compounds has proven to be effective for weed control. epo.orggoogle.com

A prominent example of a commercially successful benzamide herbicide is Propyzamide. corteva.co.ukfwi.co.uk Its chemical name is 3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide, highlighting the core benzamide structure. Propyzamide is a selective, systemic herbicide used to control a variety of annual and perennial grasses and certain broadleaved weeds in numerous crops, including oilseed rape. corteva.co.uk

The mechanism of action for Propyzamide involves inhibiting mitosis (cell division) by binding to tubulin, which prevents the assembly of microtubules essential for this process. corteva.co.uk It is primarily absorbed by the roots from the soil and then translocated upwards throughout the plant. corteva.co.ukfwi.co.uk The effectiveness of Propyzamide is dependent on environmental conditions such as soil temperature and moisture, which affect its persistence and availability in the root zone. corteva.co.ukfwi.co.uk Its half-life in soil is approximately one month, with degradation occurring mainly through microbial action. fwi.co.ukherbiguide.com.au

HerbicideChemical ClassMode of ActionPrimary ApplicationReference
PropyzamideSubstituted BenzamideMitosis inhibitor (microtubule assembly disruption)Selective, systemic control of grass and broadleaf weeds corteva.co.ukfwi.co.uk
FlufenacetAmideInhibition of very long-chain fatty acidsPre-emergence herbicide for grass control nih.gov
FlubendiamideBenzamideRyanodine receptor modulator (insecticide)Control of lepidopteran insects nih.gov

This table provides examples of amide and benzamide compounds used in agriculture, with Propyzamide being a key example of a benzamide herbicide.

The development of benzamide-based herbicides continues, with research focusing on synthesizing new derivatives to improve efficacy, selectivity, and environmental profile. epo.orggoogle.com These efforts underscore the importance of the benzamide scaffold in creating effective solutions for weed management in agriculture.

Other Potential Biological Activities (e.g., Analgesic)

Beyond antimicrobial and herbicidal applications, the benzamide structure is a versatile pharmacophore found in compounds with a wide array of biological activities. One of the most significant areas of investigation for benzamide derivatives is in the development of analgesic (pain-relieving) agents. umpr.ac.idtandfonline.comresearchgate.netpharmaguideline.com

Numerous studies have explored how substitutions on the benzamide ring and the amide nitrogen can lead to potent analgesic effects. umpr.ac.idresearchgate.net For instance, research on 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides identified derivatives with potent COX-1 inhibitory and analgesic activities, comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net Another study focusing on 1,4-dihydropyridine (B1200194) hybrid benzamide derivatives also reported significant analgesic properties, with one compound showing activity comparable to diclofenac. tandfonline.com

Metabolic Pathways and Metabolite Identification (e.g., p-formyl-N-isopropylbenzamide)

The metabolic fate of N-substituted benzamides in biological systems is a critical aspect of their pharmacological profile. For N-alkyl benzamides, a primary metabolic pathway is N-dealkylation, which is an oxidative process often mediated by cytochrome P450 (CYP450) enzymes in the liver. nih.govscispace.com This process involves the removal of an N-alkyl group from the amine. researchgate.net Studies on N,N-dialkylbenzamides have shown that their metabolism by rat liver microsomes yields an N-alkylamide and a corresponding aldehyde. nih.gov

While the specific metabolic pathway for this compound has not been fully elucidated in the reviewed literature, it is plausible that it undergoes similar transformations. The metabolism of related N-methylbenzamides has been shown to proceed through the formation of an N-(hydroxymethyl) intermediate, which can be further oxidized. nih.gov A potential metabolite of this compound is p-formyl-N-isopropylbenzamide. The formation of this compound would likely involve oxidation of the isopropyl group.

Another potential metabolic reaction is the N-dealkylation of the isopropyl group. scispace.comresearchgate.net This would lead to the formation of benzamide and acetone. The rate and extent of these metabolic reactions would depend on factors such as the specific CYP450 isozymes involved and the lipophilicity and steric properties of the molecule. nih.gov

In Vivo Studies and Pharmacokinetic Considerations (Absorption, Distribution)

Specific in vivo and pharmacokinetic data for this compound are not extensively available in the public domain. However, studies on other benzamide drugs provide insights into the potential absorption, distribution, metabolism, and excretion (ADME) characteristics of this class of compounds.

Pharmacokinetic studies of benzamide drugs like clebopride (B1669163) and cis-N-(1-benzyl-2-methylpyrrolidine-3-yl)-5-chloro-2-methoxy-4-methylamino benzamide (NBND) in animal models (rats, dogs, and monkeys) have revealed several common traits. oup.comnih.govnih.govtandfonline.com These compounds are often rapidly absorbed after oral administration. oup.comnih.gov However, they can be subject to extensive first-pass metabolism in the liver, which can significantly reduce their systemic bioavailability. nih.govnih.govtandfonline.com

Benzamide drugs frequently exhibit a high apparent volume of distribution, indicating that they distribute widely into tissues throughout the body. oup.comnih.gov The plasma half-life can vary considerably between different benzamide derivatives and across different species. oup.comnih.govnih.govtandfonline.com For example, clebopride was found to have a longer biological half-life than metoclopramide. oup.comnih.gov The clearance of these drugs from the body is often high, primarily due to hepatic metabolism. nih.govtandfonline.com In some cases, dose-dependent kinetics have been observed, suggesting that metabolic pathways can become saturated at higher doses. oup.comnih.gov

Role as a Biochemical Probe in Proteomics

A review of the scientific literature did not yield specific information on the use of this compound as a biochemical probe in proteomics. Chemical probes are small molecules designed to selectively bind to and alter the function of a specific protein target, which allows researchers to study the protein's role in complex biological systems. nih.govresearchgate.netnih.govrsc.org

Enrichment of N-Terminally Modified Proteins

There is no information available in the reviewed scientific literature describing the use of this compound for the enrichment of N-terminally modified proteins. This process typically involves specific chemical reactions or affinity-based methods to isolate peptides from the N-terminus of proteins for analysis by mass spectrometry. nih.govnih.govbiorxiv.orgacs.orgebrary.net

Acyl Transfer Mechanisms in Probe Function

The utility of chemical probes often hinges on their ability to covalently modify a biological target. In the case of probes designed to study acyl transfer reactions, the probe itself must contain a reactive group that can be transferred to a nucleophilic residue on a protein, such as a serine, threonine, or cysteine. While this compound itself is a stable amide, its potential role as a scaffold for a chemical probe would necessitate the incorporation of features to facilitate acyl transfer.

Conceptually, for a derivative of this compound to function as an acyl transfer probe, its reactivity would need to be enhanced. This is typically achieved by introducing electron-withdrawing groups on the benzoyl moiety or by modifying the amide bond to make it more susceptible to nucleophilic attack. The fundamental mechanism of acyl transfer involves the attack of a nucleophile from the target protein on the carbonyl carbon of the probe's acyl group. This forms a tetrahedral intermediate, which then collapses, leading to the transfer of the acyl group to the protein and the release of the leaving group, in this case, the isopropylamine moiety.

The efficiency of this process is governed by several factors, including the inherent reactivity of the acyl group, the nucleophilicity of the amino acid residue in the target's active site, and the ability of the enzyme's active site to stabilize the transition state of the reaction. For instance, in serine proteases, a catalytic triad (B1167595) of amino acids (serine, histidine, and aspartate) works in concert to deprotonate the serine hydroxyl group, increasing its nucleophilicity and enabling it to attack the acyl donor.

While specific studies detailing this compound as an acyl transfer probe are not prominent in the literature, the principles of acyl transfer are well-established. The table below outlines the key steps and factors influencing a hypothetical acyl transfer reaction involving an this compound-based probe.

StepDescriptionKey Influencing Factors
1. Binding The probe non-covalently binds to the active site of the target protein.Shape complementarity, hydrophobic interactions, hydrogen bonding.
2. Nucleophilic Attack A nucleophilic residue (e.g., Ser, Cys, Thr) in the active site attacks the carbonyl carbon of the probe.Nucleophilicity of the attacking residue, electrophilicity of the carbonyl carbon.
3. Tetrahedral Intermediate Formation A transient, high-energy tetrahedral intermediate is formed.Stabilization of the oxyanion by an "oxyanion hole" in the active site.
4. Intermediate Collapse & Acyl Transfer The intermediate collapses, breaking the amide bond and transferring the acyl group to the protein. The leaving group (isopropylamine) is protonated by a general acid catalyst (e.g., Histidine).Leaving group ability, general acid-base catalysis.
5. Release of Leaving Group The protonated leaving group diffuses out of the active site.-

Further research into designing and synthesizing reactive derivatives of this compound would be necessary to fully explore its potential as a chemical probe for studying acyl transfer mechanisms in biological systems.

Advanced Analytical Methodologies for N Isopropylbenzamide Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of N-Isopropylbenzamide. By analyzing the interaction of the compound with electromagnetic radiation, chemists can deduce its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's structure. iucr.orgamazonaws.com

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.40–7.78 ppm. The proton on the nitrogen atom (N-H) shows a broad singlet, for instance, at δ 5.94 ppm. The methine proton (-CH) of the isopropyl group is observed as a multiplet around δ 4.21-4.35 ppm, and the six equivalent methyl protons (-CH₃) of the isopropyl group present as a doublet at approximately δ 1.27 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C=O) of the amide group is typically found at a chemical shift of around δ 166.7 ppm. The carbons of the phenyl ring resonate in the region of δ 126.8–134.9 ppm. The methine carbon of the isopropyl group appears at about δ 41.8 ppm, while the methyl carbons are observed at approximately δ 22.7 ppm. amazonaws.com

Table 1: Representative NMR Data for this compound in CDCl₃

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.74-7.77 Multiplet Aromatic protons
¹H 7.40-7.54 Multiplet Aromatic protons
¹H 5.94 Broad Singlet N-H
¹H 4.21-4.35 Multiplet -CH (isopropyl)
¹H 1.27 Doublet -CH₃ (isopropyl)
¹³C 166.7 - C=O
¹³C 134.9 - Aromatic C
¹³C 131.2 - Aromatic CH
¹³C 128.4 - Aromatic CH
¹³C 126.8 - Aromatic CH
¹³C 41.8 - -CH (isopropyl)
¹³C 22.7 - -CH₃ (isopropyl)

Data sourced from various studies and may show slight variations based on experimental conditions. amazonaws.comrsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. Different ionization methods can be employed for its analysis.

Electron Ionization (EI): In GC-MS analysis using electron ionization, this compound typically shows a molecular ion [M]⁺ peak at m/z 163, corresponding to its molecular weight. amazonaws.com Common fragments observed in the mass spectrum include ions at m/z 148, 117, 105, and 77, which correspond to the loss of a methyl group, the isopropyl group, the benzoyl cation, and the phenyl cation, respectively. amazonaws.com

Electrospray Ionization (ESI): ESI is a soft ionization technique often coupled with liquid chromatography (LC-MS). chromatographyonline.comamericanpharmaceuticalreview.com It is particularly useful for confirming the molecular weight of the compound, typically by observing the protonated molecule [M+H]⁺.

Table 2: Key Mass Spectrometry Fragments for this compound (EI)

m/z Proposed Fragment Ion
163 [C₁₀H₁₃NO]⁺ (Molecular Ion)
148 [C₉H₁₀NO]⁺
117 [C₇H₅O]⁺
105 [C₇H₅O]⁺ (Benzoyl cation)
77 [C₆H₅]⁺ (Phenyl cation)

Fragmentation patterns can provide structural confirmation. amazonaws.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. rsc.org The IR spectrum displays characteristic absorption bands that confirm the presence of the amide and isopropyl groups.

N-H Stretch: A prominent absorption band is typically observed in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide.

C=O Stretch (Amide I): A strong, sharp absorption peak appears around 1630-1660 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in the amide group.

N-H Bend (Amide II): Another significant band for the amide linkage is the N-H bending vibration, which is usually found near 1530-1550 cm⁻¹.

C-H Stretches: Absorptions corresponding to aromatic and aliphatic C-H stretching are also present.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
N-H Stretch 3300-3400
C=O Stretch (Amide I) 1630-1660
N-H Bend (Amide II) 1530-1550
Aromatic C-H Stretch ~3000-3100
Aliphatic C-H Stretch ~2850-2970

Specific peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film). rsc.org

Chromatographic Separations for Purity and Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and quantifying its yield.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of chemical reactions that synthesize this compound. wisc.edusigmaaldrich.com

Principle: By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (mobile phase), the separation of reactants, products, and byproducts can be visualized. wisc.edujk-sci.com Compounds separate based on their differential partitioning between the stationary phase and the mobile phase. wisc.edu

Application: In the synthesis of this compound, TLC can be used to observe the consumption of starting materials and the appearance of the product spot. wisc.edu By comparing the retention factor (Rf) value of the product spot with that of a pure standard, the formation of this compound can be confirmed. Visualization is often achieved under UV light (254 nm) or by using staining agents. rsc.orgjk-sci.com The selection of an appropriate eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is crucial for achieving good separation. amazonaws.comrsc.org

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of this compound and to accurately assess reaction yields. americanpharmaceuticalreview.com

Methodology: HPLC separates components of a mixture with high resolution and efficiency. americanpharmaceuticalreview.com For this compound, a common method involves using a C18 reversed-phase column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. Detection is commonly performed using a UV detector, often set at 254 nm, where the benzoyl moiety exhibits strong absorbance.

Purity and Yield: The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For yield assessment, the concentration of the product in the reaction mixture can be determined by comparing its peak area to a calibration curve generated from standards of known concentrations. HPLC is a powerful tool for ensuring the quality and quantifying the production of this compound. americanpharmaceuticalreview.com

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Ethyl acetate
Hexane
Water
Carbon Dioxide

Analytical Method Development and Validation for this compound and its Derivatives

The development and validation of analytical procedures are critical for ensuring the quality and consistency of this compound and its derivatives. These processes demonstrate that a specific analytical method is suitable for its intended purpose, a requirement mandated by regulatory bodies and detailed in guidelines such as the International Council for Harmonisation (ICH) Q2(R2) guideline. ich.orgeuropa.eu The validation process encompasses a series of tests to confirm the performance characteristics of the method, ensuring reliability, accuracy, and precision.

For this compound and its related compounds, which are used as intermediates or are structurally related to active pharmaceutical ingredients (APIs), high-performance liquid chromatography (HPLC) is a commonly employed analytical technique. The development of an HPLC method would involve selecting an appropriate column, mobile phase, and detector to achieve adequate separation of the main compound from any impurities or degradation products.

Once a method is developed, it must be validated. The validation strategy is designed based on the method's intended use, such as for identification, purity assessment, or quantitative analysis of the compound. ich.org For example, analytical methods are crucial for quality control during the production of related compounds, such as Revumenib Impurity 2, where detailed characterization data is required to meet regulatory guidelines. synzeal.com The validation process for a quantitative method for this compound or its derivatives would typically assess the parameters outlined in the table below.

Table 1: Key Validation Parameters for an Analytical Method for this compound

Parameter Description Typical Assessment for this compound Analysis
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.orgThe method must be able to distinguish this compound from its starting materials, known impurities (e.g., p-formyl-N-isopropylbenzamide lgcstandards.com), and derivatives (e.g., 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide ). This is often demonstrated using a diode-array detector (DAD) to check for peak purity.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.orgA series of solutions of this compound of known concentrations are analyzed. The resulting peak areas are plotted against concentration, and the correlation coefficient (r) is calculated, which should be close to 1.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.orgThe range is established by confirming that the method provides acceptable accuracy, precision, and linearity when applied to samples at the extremes of the concentration range.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.orgAccuracy is often assessed by the recovery of a known amount of this compound spiked into a sample matrix. Results are reported as the percentage of recovery.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels: repeatability and intermediate precision. ich.orgRepeatability: Multiple analyses of the same this compound sample are performed on the same day, by the same analyst, on the same instrument. Intermediate Precision: The analysis is repeated on different days, with different analysts, or on different equipment to assess the method's consistency. Results are typically expressed as the relative standard deviation (RSD).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.orgFor an HPLC method, this would involve intentionally varying parameters like mobile phase composition, pH, flow rate, and column temperature to ensure the method remains reliable.

The development and validation of such methods are essential for compounds like 2-amino-N-isopropylbenzamide, which has been monitored in environmental assessments, requiring reliable analytical procedures for detection. vap.dk

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique has been successfully applied to this compound, providing detailed insights into its molecular structure and intermolecular interactions in the solid state. nih.govresearchgate.net

The analysis reveals that this compound crystallizes in a monoclinic system. nih.gov A key structural feature identified is the dihedral angle between the amide group and the phenyl ring, which is reported to be 30.0 (3)°. nih.govresearchgate.net This non-planar conformation is a significant aspect of its molecular geometry.

Table 2: Crystallographic Data for this compound

Parameter Value Reference
Chemical Formula C₁₀H₁₃NO nih.gov
Molecular Weight 163.21 g/mol nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁
Temperature 150 (1) K nih.gov
a 5.0093 (7) Å nih.gov
b 10.1250 (13) Å nih.gov
c 9.6714 (14) Å nih.gov
β 104.133 (7)° nih.gov
Volume (V) 475.68 (11) ų nih.gov
Z (Molecules per unit cell) 2 nih.gov
Radiation Mo Kα (λ = 0.71073 Å) nih.gov
R-factor [F² > 2σ(F²)] 0.057 nih.gov
wR(F²) 0.148 nih.gov

This technique has also been applied to derivatives, such as (E)-2-[2-(4-Fluorobenzylidene)hydrazinocarbonyl]-N-isopropylbenzamide, revealing its unique crystal packing and hydrogen bonding patterns. nih.gov Additionally, XRD has been used to analyze organometallic complexes of this compound, like its lithium aza enolate complexes, providing fundamental insights into their structures. acs.orgacs.org

Morphology Directed Raman Spectroscopy (MDRS) for Advanced Compound Characterization

Morphology Directed Raman Spectroscopy (MDRS) is a powerful analytical technique that integrates automated particle imaging and Raman spectroscopy into a single platform. alfatestlab.commalvernpanalytical.com This combination allows for the simultaneous characterization of a particle's physical properties (size and shape) and its chemical identity. malvernpanalytical.comspectroscopyonline.com While established techniques often measure either morphology (microscopy) or chemistry (bulk spectroscopy), MDRS provides a direct link between these two critical attributes for individual particles within a sample. alfatestlab.com

The MDRS analysis is a two-stage process:

Automated Particle Imaging: The instrument first captures images of a dispersed sample, analyzing thousands of individual particles to determine their morphological parameters, such as size (e.g., equivalent circular diameter) and shape (e.g., aspect ratio, circularity). malvernpanalytical.com

Targeted Raman Spectroscopy: Based on the morphological data, the instrument then automatically targets specific particles or a statistically representative subset of particles for Raman analysis. malvernpanalytical.com The collected Raman spectrum provides a molecular fingerprint, allowing for definitive chemical identification. spectroscopyonline.com

For a compound like this compound, particularly in a pharmaceutical context, MDRS offers significant analytical advantages. It can be used to identify and quantify different polymorphic forms within a single batch, as different polymorphs of a substance will have the same chemical formula but distinct crystal structures, leading to different Raman spectra. alfatestlab.com This is crucial because polymorphism can significantly affect the properties of an active pharmaceutical ingredient (API). alfatestlab.com

Furthermore, MDRS can provide component-specific particle size and shape distributions in a mixture. malvernpanalytical.com For instance, in a formulated product containing this compound, MDRS could be used to confirm the particle size distribution of the this compound particles specifically, distinct from any excipient particles. This technique is valuable for quality control, formulation development, and in vitro bioequivalence studies. malvernpanalytical.comnih.gov

Table 3: Information Obtainable from MDRS Analysis of an this compound Sample

Parameter Description Relevance to this compound Characterization
Particle Size Distribution Provides the distribution of particle sizes (e.g., by number and volume) for each chemically distinct component in the sample. alfatestlab.comCritical for understanding dissolution rates and bioavailability if used as an API or in a formulation.
Particle Shape Analysis Quantifies shape attributes like aspect ratio, circularity, and convexity for each particle class. alfatestlab.comParticle shape can influence bulk properties like powder flow, handling, and compaction.
Chemical Identification Positively identifies particles by comparing their Raman spectra to a library of reference spectra. alfatestlab.comConfirms the presence of this compound and can identify any impurities or other components in a mixture.
Polymorph Discrimination Differentiates and quantifies different crystalline polymorphs of this compound within the sample. alfatestlab.comEssential for ensuring product consistency, as different polymorphs can have different stability, solubility, and bioavailability.
Component-Specific Quantification Determines the relative proportion of each component (e.g., different polymorphs, API vs. excipient) as a percentage of the total particle count. alfatestlab.comProvides quantitative information on the composition of a blended powder or formulation.

This advanced methodology provides a comprehensive particle-level understanding that is often unattainable with bulk analysis techniques, making it an invaluable tool for the in-depth characterization of this compound. spectroscopyonline.comnih.gov

Emerging Research Directions and Future Perspectives

N-Isopropylbenzamide in Materials Science Applications

This compound is recognized for its utility in the field of materials science, primarily serving as a versatile chemical intermediate. nih.govbwise.kr The inherent properties of its benzamide (B126) structure, combined with the attached isopropyl group, allow for a variety of chemical modifications. This versatility enables the creation of numerous derivatives with properties tailored for specific, advanced applications. nih.gov Researchers are exploring derivatives of this compound for their potential in developing novel materials. nih.gov The broader family of benzamides is integral to creating a range of materials, including polymers and specialized organic compounds, suggesting a foundational role for this compound in the synthesis of next-generation materials. efmc.info

This compound in Catalysis (e.g., Alcohol Oxidation)

Derivatives of this compound have emerged as highly effective and environmentally benign catalysts, particularly for the oxidation of alcohols. ontosight.ainih.gov Research has focused on 2-iodo-N-isopropylbenzamide and its substituted variants as organocatalysts that function efficiently at room temperature. ontosight.airsc.org These catalysts, when used in conjunction with a co-oxidant like Oxone®, facilitate the smooth conversion of primary and secondary alcohols into their corresponding carbonyl compounds, often with moderate to excellent yields. ontosight.airsc.org

A key area of investigation has been the effect of substituents on the benzene (B151609) ring of the N-isopropyl-2-iodobenzamide catalyst. ontosight.ainih.gov Studies have systematically evaluated how different functional groups influence the catalyst's reactivity. The findings indicate that electron-donating groups tend to enhance catalytic activity. For instance, the 5-methoxy derivative was identified as the most reactive, which is attributed to the rapid generation of the active pentavalent iodine species from the trivalent precursor during the reaction. ontosight.ainih.gov This high reactivity at ambient temperature presents a significant advantage over traditional methods that require heating. mdpi.com

The following table summarizes the observed order of reactivity for various substituted N-isopropyl-2-iodobenzamide catalysts in the oxidation of benzhydrol to benzophenone. ontosight.ainih.govrsc.org

Table 1: Reactivity of Substituted N-Isopropyl-2-iodobenzamide Catalysts

Substituent Position Substituent Group Relative Reactivity
5 -NO₂ Lowest
5 -CO₂Me Low
3 -OMe Low
5 -OAc Moderate
5 -Cl Moderate-High
- H (unsubstituted) High
4 -OMe High
5 -Me Very High
5 -OMe Highest

This table is generated based on research findings that evaluated catalyst performance in alcohol oxidation. ontosight.ainih.govrsc.org

Development of this compound-based PROTACs and ADCs

The development of advanced therapeutic platforms such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represents a frontier in medicine, and scaffolds like this compound are potential candidates for integration into these systems.

PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to destroy specific target proteins of interest (POIs). rsc.orgmdpi.com They consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. rsc.org The availability of high-quality small-molecule ligands for E3 ligases is fundamental to PROTAC development. mdpi.com While direct research detailing the incorporation of this compound into a PROTAC is not yet prominent, its benzamide structure is a common motif in pharmacologically active molecules. nih.gov The future development of novel E3 ligase ligands could potentially involve this compound derivatives, making it a valuable building block in this therapeutic modality.

Antibody-Drug Conjugates (ADCs) are targeted therapies that link a potent cytotoxic payload to an antibody via a chemical linker. The antibody guides the payload specifically to cancer cells expressing a target antigen on their surface, thereby increasing therapeutic efficacy while minimizing off-target toxicity. The development of an ADC involves careful selection of the antibody, the cytotoxic agent, and the linker technology. Similar to PROTACs, the direct application of this compound in a clinically evaluated ADC has not been extensively documented. However, its role as a versatile chemical intermediate allows for its potential use in synthesizing novel cytotoxic payloads or modifying linkers, areas of continuous innovation in the ADC field.

Integration of Artificial Intelligence and Machine Learning in this compound Research (e.g., Predictive Modeling)

Artificial Intelligence (AI) and Machine Learning (ML) are transformative technologies in pharmaceutical research and chemical sciences, offering powerful tools for accelerating discovery and development. Although specific ML models dedicated exclusively to this compound are not widely published, the application of these computational methods holds significant future potential for research into this compound and its derivatives.

Predictive modeling is a key area where AI and ML can make an impact. Quantitative Structure-Activity Relationship (QSAR) models, which use machine learning algorithms to correlate a compound's chemical structure with its biological activity or properties, could be developed for this compound derivatives. Such models could predict pharmacological efficacy, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity, thereby guiding the synthesis of more effective and safer molecules.

Furthermore, AI can optimize synthetic routes by predicting reaction outcomes and suggesting novel pathways. For this compound, ML algorithms could analyze vast datasets of chemical reactions to identify the most efficient and high-yield synthesis methods, including those aligned with green chemistry principles. Deep learning models could also be employed to analyze complex biological data, helping to elucidate the mechanism of action for this compound derivatives or identify new potential therapeutic targets.

Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry, which aim to reduce waste and improve efficiency, are increasingly being applied to the synthesis and use of this compound. A key focus is the development of environmentally benign synthetic methods that minimize the use of hazardous reagents and energy consumption. nih.gov

One notable green approach involves a benzotriazole-mediated synthesis. In this method, benzoic acid is activated with benzotriazole (B28993), which then reacts with isopropylamine (B41738) to form this compound. A significant advantage of this process is that the benzotriazole can be recovered and reused, aligning with the green chemistry principle of atom economy and waste reduction. nih.gov Another innovative industrial method utilizes an immobilized Lewis acidic ionic liquid on diatomite earth as a catalyst under ultrasonic irradiation, a technique that enhances energy efficiency and allows for catalyst reuse. nih.gov

In the realm of catalysis, derivatives such as 2-iodo-N-isopropyl-5-methoxybenzamide are themselves considered efficient and environmentally benign catalysts for alcohol oxidation. ontosight.ai Their ability to function effectively at room temperature avoids the need for heating, thus saving energy and reducing the risks associated with reactions at higher temperatures. ontosight.aimdpi.com

Table 2: Green Chemistry Strategies in this compound Research

Strategy Description Green Advantage Source(s)
Benzotriazole-Mediated Synthesis Benzoic acid is activated with N-acylbenzotriazole, which then reacts with isopropylamine. The benzotriazole activating agent can be recovered and reused, minimizing waste. nih.gov
Catalysis with Immobilized Ionic Liquids A Lewis acidic ionic liquid immobilized on diatomite earth is used as a catalyst under ultrasonic irradiation for large-scale production. Reduces waste and improves energy efficiency compared to traditional methods. The catalyst is reusable. nih.gov
Environmentally Benign Catalysis Using N-isopropyl-2-iodobenzamide derivatives as catalysts for alcohol oxidation. The reaction proceeds at room temperature, is non-metallic, less toxic than heavy-metal oxidants, and highly efficient. ontosight.airsc.org

This table summarizes key green chemistry approaches found in the literature.

Q & A

Basic: What are the standard synthetic routes for N-Isopropylbenzamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
this compound is synthesized via the reaction of benzoyl chloride with isopropylamine in chloroform (CDCl₃), followed by slow evaporation to yield crystals . Optimization strategies include:

  • Solvent Selection : Using 1:3 ethyl acetate/hexane mixtures for purification, achieving ~67% yield .
  • Temperature Control : Conducting reactions at 150 K to stabilize crystal formation for structural analysis .
  • Reagent Ratios : Ensuring stoichiometric excess of isopropylamine to drive the reaction to completion .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals characteristic peaks at δ 1.27 ppm (isopropyl CH₃) and δ 7.75 ppm (aromatic protons), while ¹³C NMR confirms the carbonyl (C=O) at ~167 ppm .
  • X-Ray Diffraction : Monoclinic P2₁ space group (a=5.0093 Å, b=10.1250 Å, c=9.6714 Å) resolves the dihedral angle (30.0°) between the benzamide and isopropyl groups .
  • Hydrogen-Bond Analysis : Intermolecular N–H⋯O bonds (2.02 Å) form chains along the a-axis, critical for stability .

Advanced: How does the hydrogen-bonding network in this compound’s crystal structure influence its physicochemical properties?

Methodological Answer:
The N–H⋯O hydrogen bonds (symmetry code: x-1, y, z) create a one-dimensional chain structure, which:

  • Enhances thermal stability by increasing lattice energy .
  • Impacts solubility by promoting ordered packing, reducing interaction with polar solvents .
  • Affects bioavailability in pharmaceutical analogs, as seen in β-blocker derivatives .

Advanced: What challenges arise in refining crystallographic data for this compound, and how are anisotropic effects managed?

Methodological Answer:

  • Anisotropic Dispersion : Managed using full-matrix least-squares refinement on F² with SHELXL, incorporating restraints for hydrogen atoms .
  • Data Contradictions : Friedel pairs are merged due to minimal anomalous dispersion effects (MoKα radiation, λ=0.71073 Å) .
  • Error Mitigation : R1 and wR2 values (0.057 and 0.148, respectively) are optimized via iterative cycles, with displacement parameters refined anisotropically for non-H atoms .

Advanced: How do structural modifications, such as fluorination, affect the bioactivity of this compound derivatives?

Methodological Answer:

  • Fluorine Substitution : Introducing ¹⁸F isotopes (t₁/₂=109.7 min) enhances PET imaging utility by increasing lipophilicity and blood-brain barrier penetration in β-blocker analogs .
  • Comparative Studies : Fluorinated derivatives show ~20% higher receptor binding affinity due to electronegativity effects, validated via competitive radioligand assays .

Methodological: What best practices should be followed when reporting the synthesis and characterization of this compound to ensure reproducibility?

Methodological Answer:

  • Experimental Detail : Include solvent ratios (e.g., EtOAc/hexane), reaction temperatures, and NMR acquisition parameters (e.g., 400 MHz, CDCl₃) .
  • Crystallography Reporting : Specify space group (P2₁), unit cell parameters, and refinement criteria (e.g., R factors, θ range=3.0–25.0°) .
  • Data Transparency : Deposit raw crystallographic data (e.g., CCDC entries) and NMR spectra in supplementary materials, adhering to IUCr standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.